4-amino-3-fluoro-N-thiazol-2-ylbenzamide
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Overview
Description
4-amino-3-fluoro-N-thiazol-2-ylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide typically involves the reaction of 4-amino-3-fluorobenzoic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-fluoro-N-thiazol-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-amino-3-fluoro-N-thiazol-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-amino-3-fluoro-N-thiazol-2-ylbenzamide is unique due to the presence of both amino and fluoro substituents on the benzamide ring, which can enhance its biological activity and specificity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H8FN3OS |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-amino-3-fluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15) |
InChI Key |
AXZSVASBASFJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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